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molecular formula C9H15NO3 B027677 N-Boc-3-pyrrolidinone CAS No. 101385-93-7

N-Boc-3-pyrrolidinone

Cat. No. B027677
M. Wt: 185.22 g/mol
InChI Key: JSOMVCDXPUXKIC-UHFFFAOYSA-N
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Patent
US09440958B2

Procedure details

To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1 g, 5.40 mmol) in ether (20 ml) was added dropwise phenylmagnesium bromide (10.3 mL, 3.0 M in ether, 6.21 mmol) at rt under nitrogen. The reaction was heated to reflux for 15 min, then cooled to rt, poured into sat. NH4Cl, extracted with ether (3×). The combined organic layers were dried over Na2SO4, concentrated in vacuo. The crude residue was purified by flash column chromatography to yield the desired product (700 mg, 49.24%). LCMS (M+H) 264.160.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
49.24%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][N:4]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:3]1.[C:14]1([Mg]Br)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[NH4+].[Cl-]>CCOCC>[OH:1][C:2]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:6][CH2:5][N:4]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C1CN(CC1)C(=O)OC(C)(C)C
Name
Quantity
10.3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
OC1(CN(CC1)C(=O)OC(C)(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 49.24%
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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